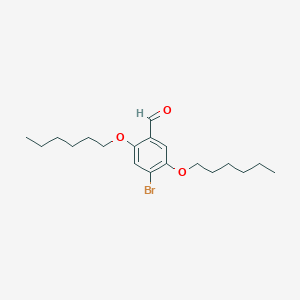

4-Bromo-2,5-bis(hexyloxy)benzaldehyde

Description

Historical Context of Research Development

The investigation of this compound originated in the early 2000s alongside advancements in conjugated polymer synthesis. Initial studies focused on its role as a monomer in Suzuki-Miyaura coupling reactions, where its aldehyde and bromine functional groups facilitated the construction of π-conjugated backbones for organic semiconductors. A pivotal milestone occurred in 2019, when researchers demonstrated that derivatives of this compound could induce room-temperature phosphorescence (RTP) in organic crystals, a discovery that expanded its applications beyond traditional electronics into photonic devices. Early synthetic routes, such as those involving lithiation and boronation of 2-(4-bromo-2,5-bis(hexyloxy)phenyl)dioxane, laid the groundwork for high-purity production, enabling subsequent photophysical studies.

Significance in Organic Photoluminescence Research

The compound’s photoluminescent properties stem from its ability to promote intersystem crossing (ISC) between singlet and triplet states, a process enhanced by the heavy atom effect of bromine. In a landmark study, 2,5-dihexyloxy-4-bromobenzaldehyde (Br6A) was synthesized and shown to exhibit intense RTP in crystalline states due to halogen bonding and restricted molecular motion. The hexyloxy chains further modulate solubility and crystallinity, allowing for tailored solid-state emission characteristics. Density functional theory (DFT) calculations corroborate that the bromine atom lowers the energy gap between excited states, while the alkoxy groups stabilize triplet excitons through supramolecular interactions. These attributes make the compound indispensable for developing non-toxic, metal-free phosphors for bioimaging and anti-counterfeiting technologies.

Nomenclature and Structural Identification in Academic Literature

The systematic IUPAC name, this compound, reflects its substitution pattern: a benzaldehyde ring with bromine at position 4 and hexyloxy groups at positions 2 and 5. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 75724-62-8 |

| Molecular Formula | $$ \text{C}{15}\text{H}{12}\text{O}_5 $$ |

| Molecular Weight | 272.25 g/mol |

| Synonyms | 4-Bromo-2,5-dihexyloxybenzaldehyde; 2,5-Dihexyloxy-4-bromobenzaldehyde |

Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the aldehyde proton ($$\delta = 9.8–10.2$$ ppm), aromatic protons ($$\delta = 6.8–7.5$$ ppm), and hexyloxy side chains ($$\delta = 0.8–4.0$$ ppm). High-performance liquid chromatography (HPLC) analyses confirm purities exceeding 99%, critical for reproducible optoelectronic performance.

Evolution of Research Interest in the Compound

Interest in this compound has evolved from its foundational role in polymer chemistry to cutting-edge applications in optoelectronics. Early research prioritized its utility in synthesizing donor-acceptor copolymers for OLEDs, where its electron-deficient benzaldehyde moiety balanced charge transport properties. Subsequent studies exploited its heavy atom effect to engineer RTP in organic crystals, addressing longstanding challenges in achieving efficient triplet-state emission without metal coordination. Recent patent filings emphasize scalable synthesis methods, such as one-pot lithiation-boronation sequences, which reduce production costs and improve yield. This trajectory underscores the compound’s versatility and enduring relevance in material science.

Properties

Molecular Formula |

C19H29BrO3 |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

4-bromo-2,5-dihexoxybenzaldehyde |

InChI |

InChI=1S/C19H29BrO3/c1-3-5-7-9-11-22-18-14-17(20)19(13-16(18)15-21)23-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |

InChI Key |

OWNOWBNRTVQRNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1C=O)OCCCCCC)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves two main steps:

- Alkylation of hydroxybenzaldehyde to introduce hexyloxy groups at the 2 and 5 positions.

- Selective bromination at the 4-position of the benzaldehyde ring.

This sequence ensures regioselective functionalization, yielding the desired brominated dialkoxybenzaldehyde.

Alkylation Step: Formation of 2,5-bis(hexyloxy)benzaldehyde

The precursor, 2,5-dihydroxybenzaldehyde, undergoes alkylation with hexyl bromide or hexyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF) to afford 2,5-bis(hexyloxy)benzaldehyde. The reaction proceeds via nucleophilic substitution of the phenolic hydroxyl groups.

- Typical conditions:

- Base: Potassium carbonate (K2CO3)

- Solvent: Acetone or dimethylformamide (DMF)

- Temperature: Reflux or 60–80°C

- Time: Several hours until completion

Representative Experimental Data

From a detailed experimental section of a related metalloporphyrin synthesis study, the bromination of 2,5-bis(hexyloxy)benzaldehyde to yield this compound was conducted as follows:

| Parameter | Details |

|---|---|

| Starting material | 2,5-bis(hexyloxy)benzaldehyde |

| Brominating agent | N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane (CH2Cl2) |

| Base | Pyridine (0.1 mL) |

| Temperature | 0°C |

| Reaction time | 30 minutes |

| Purification | Silica gel chromatography (CH2Cl2/n-hexane 1:4) |

| Yield | Not explicitly stated; purification implies good yield |

Spectroscopic data confirming the structure include:

Alternative Synthetic Approaches and Notes

- The bromination step requires careful temperature control to avoid polybromination or side reactions.

- Purification by column chromatography is essential to isolate the pure monobrominated product.

- The hexyloxy substituents increase solubility in organic solvents, facilitating purification and subsequent reactions.

- The aldehyde group remains intact under mild bromination conditions, enabling further functionalization.

Analytical Characterization of this compound

The compound is characterized by:

| Technique | Observations and Data |

|---|---|

| [^1H NMR](pplx://action/followup) | Aldehyde proton at ~10.18 ppm (singlet), aromatic protons as doublets (J ~4.4-4.8 Hz), aliphatic protons from hexyloxy chains appearing as multiplets between 0.9–3.2 ppm. |

| [^13C NMR](pplx://action/followup) | Signals corresponding to aromatic carbons, aldehyde carbon, and alkoxy carbons (data consistent with literature but not explicitly detailed in source). |

| Mass Spectrometry | Electrospray ionization (ESI+) shows molecular ion peak consistent with brominated dialkoxybenzaldehyde (m/z matching expected molecular weight). |

| Chromatography | Silica gel column chromatography effective for purification; eluent system CH2Cl2/n-hexane (1:4) optimal for separation. |

Summary Table: Preparation Conditions and Key Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | 2,5-dihydroxybenzaldehyde, hexyl bromide, K2CO3, acetone, reflux | Introduces hexyloxy groups at 2,5-positions |

| Bromination | NBS, CH2Cl2, pyridine, 0°C, 30 min | Selective 4-position bromination, mild conditions preserve aldehyde |

| Purification | Silica gel chromatography, CH2Cl2/n-hexane (1:4) | Efficient isolation of pure product |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-bis(hexyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a polar solvent.

Major Products Formed

Oxidation: 4-Bromo-2,5-bis(hexyloxy)benzoic acid.

Reduction: 4-Bromo-2,5-bis(hexyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Room-Temperature Phosphorescence (RTP)

Development of RTP Luminophores

Br6A has been utilized as a key component in creating efficient RTP luminophores . Kim et al.'s work demonstrated that linear CO⋯Br halogen-bonding interactions in the solid state of Br6A help to avoid energy dissipation through vibrational motions, which is essential for achieving high RTP quantum yields . The proximity of the bromine atom to the carbonyl group enhances spin-orbit coupling (SOC), further improving phosphorescence .

Enhancing Phosphorescence Efficiency

The molecule's design leverages the "directed heavy atom effect" to achieve high phosphorescence efficiency in metal-free organic compounds . The use of Br6A crystals displayed a distinct green emission, with a phosphorescent lifetime of 5.4 ms and a quantum yield of 2.9% . Single-crystal X-ray diffraction (XRD) revealed the close proximity of carbonyl oxygen with bromine within the crystal, which is crucial for its phosphorescent properties .

Polymer Interactions

Br6A is also used to investigate chromophore/polymer interactions . Unlike some other compounds, Br6A does not crystallize spontaneously, making it suitable as a negative control in experiments. When mixed with certain polymers, Br6A can emit visibly bright phosphorescence, allowing researchers to explore the structural similarity and entanglement between the compound and the polymer . For instance, it has been co-dissolved with polymers like poly(methylacrylate) (PMA), poly(methylmethacrylate) (PMMA), poly(styrene) (PS), and poly(α-methyl styrene) (PaMS) to create polymer films for study .

Halogen Bonding and Solid-State Interactions

Non-Covalent Interactions

Br6A's structure allows for non-covalent interactions such as halogen bonds, which are critical in stabilizing triplet states and suppressing non-radiative vibrational relaxation . The extended Br⋯O network observed in the solid state contributes to its phosphorescent properties .

Modulating Excited-State Dynamics

The number and position of bromine atoms in Br6A-related molecules subtly modulate excited-state dynamics, influencing luminescent behaviors . Multi-point halogen bonding provides a geometric framework that strengthens the rigidity of the molecule .

Use as a Precursor in Synthesis

Synthesis of complex molecules

4-Bromo-2,5-bis(2-hydroxyethoxy)benzaldehyde is used as a precursor in the synthesis of more complex molecules . For example, it is used in the synthesis of ((2-bromo-5-formyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate) (C1), which has potential applications in material science .

Impact of Molecular Structure on Phosphorescence

Applications in Organic Solar Cells

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-bis(hexyloxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and hexyloxy groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Solubility Trends :

- Alkoxy chain length directly correlates with solubility in organic solvents. For example, hexyloxy and 2-ethylhexyloxy derivatives exhibit superior solubility compared to methoxy or hydroxy analogs .

- Branched chains (e.g., 2-ethylhexyloxy) further enhance solubility due to reduced crystallinity .

Reactivity :

- Bromine at the 4-position facilitates palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with 4-carboxyphenylboronic acid yields conjugated polymers for optoelectronic devices .

- Hydroxyl groups (e.g., in 4-bromo-2-hydroxybenzaldehyde) enable acid-base reactions or esterification, expanding functionalization pathways .

Applications :

- Hexyloxy/2-ethylhexyloxy derivatives are critical in organic photovoltaics due to their ability to form ordered morphologies with fullerenes like PC71BM .

- Methoxy analogs (e.g., 4-bromo-2,5-dimethoxybenzaldehyde) are intermediates in synthesizing designer drugs such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine) .

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2,5-bis(hexyloxy)benzaldehyde?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. A representative protocol involves reacting 1,4-dibromo-2,5-bis(hexyloxy)benzene with 4-carboxyphenylboronic acid under reflux conditions in ethanol. Catalysts like palladium complexes (e.g., Pd(PPh₃)₄) are employed, followed by recrystallization in ethanol to obtain purified crystals . Side products may form during coupling, necessitating rigorous column chromatography or fractional crystallization for isolation.

Q. How is this compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For routine characterization, use:

- NMR : H and C NMR to verify alkoxy chain integration and aldehyde proton resonance (~9.8 ppm).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Q. Which solvents are optimal for solubility and recrystallization?

- Methodological Answer : The compound is sparingly soluble in polar solvents (water) but dissolves in ethanol, THF, or chloroform. Recrystallization from ethanol at room temperature yields high-purity crystals due to controlled solubility gradients .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized for higher yields?

- Methodological Answer :

- Catalyst Systems : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for improved electron-deficient aryl bromide reactivity.

- Temperature : Optimize reflux duration (e.g., 4–8 hours) to balance conversion vs. side reactions.

- Ligands : Bidentate ligands (e.g., XPhos) enhance catalytic efficiency in electron-rich environments .

Q. What electronic applications does this compound enable?

- Methodological Answer : The extended π-conjugation and alkoxy side chains make it a candidate for:

- Organic Electronics : As a building block for liquid crystals or charge-transport layers in OLEDs.

- Polymer Synthesis : Copolymerization with thiophene derivatives to tune bandgap properties .

Q. Can this compound be derivatized for pharmacological studies?

- Methodological Answer :

- Schiff Base Formation : React the aldehyde group with amines (e.g., hydrazines) to generate imine-linked prodrugs.

- Biological Screening : Test derivatives for antimicrobial or anticancer activity using in vitro assays (e.g., MTT for cytotoxicity) .

Q. How to resolve contradictions in reported solubility data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.